molecular formula C12H16ClN3O2 B1405796 Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate CAS No. 1347757-99-6

Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate

Cat. No.: B1405796
CAS No.: 1347757-99-6
M. Wt: 269.73 g/mol
InChI Key: DIUXQSBPDYQNLE-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

The compound’s molecular architecture comprises:

  • Pyrimidine core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, a chlorine substituent at position 2, and a piperidine substituent at position 4.
  • Piperidine moiety : A six-membered saturated nitrogen-containing ring (C3 position) esterified with ethyl.

Crystallographic data for structurally related compounds, such as 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, reveal that pyrimidine-piperidine hybrids adopt specific conformations. For example, the piperidine ring often adopts a chair conformation , with the N–C bond in an axial orientation, and the dihedral angle between the pyrimidine and piperidine rings typically ranges between 40°–50°. While direct crystallographic data for Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate is limited, analogous systems suggest similar geometric constraints due to steric and electronic interactions between the pyrimidine and piperidine rings.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : Key signals include:
    • A singlet for the pyrimidine C2-Cl group (δ ~7.5–8.0 ppm).
    • Multiplets for the piperidine protons (δ ~1.5–2.5 ppm).
    • A quartet for the ethyl ester group (δ ~1.2 ppm, CH₃; δ ~4.1 ppm, CH₂).
  • ¹³C NMR : Expected peaks include:
    • Pyrimidine carbons: δ ~150–160 ppm (C2-Cl), δ ~120–130 ppm (C4 and C6).
    • Piperidine carbons: δ ~25–35 ppm (CH₂ groups), δ ~45–55 ppm (N-adjacent CH₂).
    • Ethyl ester: δ ~60–70 ppm (OCH₂), δ ~170–175 ppm (carbonyl).
Infrared (IR) Spectroscopy
  • Ester carbonyl : A strong absorption band at ~1720–1750 cm⁻¹.
  • Pyrimidine C=N/C–N : Peaks near 1600–1650 cm⁻¹.
  • Piperidine C–N : Stretching vibrations at ~1250–1300 cm⁻¹.
Mass Spectrometry
  • [M+H]⁺ ion : Observed at m/z 270.0 (calculated for C₁₂H₁₇ClN₃O₂⁺).
  • Fragmentation patterns : Loss of ethyl (–45 Da) and chlorine (–35 Da) to yield ions at m/z 225.0 and 235.0, respectively.

Conformational Analysis through Computational Modeling

Density functional theory (DFT) studies on pyrimidine derivatives suggest that steric and electronic effects dominate the conformational preferences of this compound:

  • Pyrimidine substituents : The electron-withdrawing chlorine atom at C2 stabilizes the aromatic ring, influencing π-electron distribution.
  • Piperidine ring : The chair conformation is favored due to minimization of 1,3-diaxial interactions, with the ethyl ester group occupying an equatorial position to reduce steric strain.
  • Dihedral angles : Computational models predict a dihedral angle of ~45°–50° between the pyrimidine and piperidine rings, consistent with experimental data for analogous systems.

Comparative Structural Analysis with Related Piperidine-Pyrimidine Hybrids

This compound shares structural motifs with other bioactive piperidine-pyrimidine hybrids, but distinct differences in substitution patterns and electronic properties influence their biological activity.

Compound Substitution Dihedral Angle (Pyrimidine-Piperidine) Key Application
This compound C2-Cl, C4-piperidine, C3-ethyl ester ~45–50° Kinase inhibitor synthesis
4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile C6-NH₂, C4-piperidine, C5-CN 49.57° Anticancer research
Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate C6-Cl, C4-NH-piperidine, Boc-protected N/A Intermediate in drug discovery

Key differences :

  • Substituent positioning : Chlorine at C2 in this compound vs. C6 in tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate.
  • Functional groups : Ethyl ester vs. Boc (tert-butoxycarbonyl) protection, affecting solubility and reactivity.
  • Hydrogen bonding : The absence of amino groups in this compound reduces intermolecular interactions compared to 4-amino derivatives.

Properties

IUPAC Name

ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-2-18-11(17)9-4-3-7-16(8-9)10-5-6-14-12(13)15-10/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUXQSBPDYQNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic Acid

2-Chloropyrimidine reacts with piperidine-3-carboxylic acid in a nucleophilic aromatic substitution (NAS) reaction. The reaction is typically conducted in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) at 80–100°C for 12–24 hours.

Step 2: Esterification

The carboxylic acid intermediate is esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid). The reaction proceeds under reflux (70–80°C) for 6–8 hours.

Representative Reaction Conditions:

Parameter Value
Solvent Ethanol
Catalyst H₂SO₄ (5–10 mol%)
Temperature 70–80°C
Time 6–8 hours
Yield 75–85% (isolated)

Industrial-Scale Production

Industrial methods prioritize efficiency and scalability, often employing continuous flow synthesis .

Key Features:

Comparison of Lab vs. Industrial Methods:

Parameter Laboratory-Scale Industrial-Scale
Reaction Time 6–8 hours 1–2 hours
Yield 75–85% 90–95%
Catalyst Efficiency Single-use Recycled (≥5 cycles)
Throughput Batch (mg–g) Continuous (kg/day)

Catalysts and Reaction Optimization

Catalyst selection significantly impacts yield and reaction rate.

Common Catalysts:

Catalyst Advantages Limitations
Sulfuric Acid High reactivity, low cost Corrosive, requires neutralization
Hydrochloric Acid Mild conditions Lower yield at scale
p-Toluenesulfonic Acid Non-corrosive Higher cost

Optimized Conditions for Esterification:

Key Reaction Parameters and Conditions

Critical factors influencing the synthesis include:

Temperature

  • <70°C : Incomplete esterification.
  • 70–80°C : Optimal range for balance between rate and side reactions.
  • >80°C : Risk of decomposition or over-esterification.

Solvent Choice

  • Ethanol : Preferred for esterification due to cost and availability.
  • Methanol : Faster reaction but leads to methyl ester byproducts.

Analytical Characterization

Final product purity is verified using:

  • ¹H/¹³C NMR : Confirms structural integrity.
  • HPLC : Purity ≥95% (typical for pharmaceutical intermediates).

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The 2-chloro substituent on the pyrimidine ring serves as a reactive site for nucleophilic displacement. Key examples include:

Amination Reactions

  • Reagents/Conditions : Primary/secondary amines, K2_2CO3_3, DMF, 80°C.

  • Example : Substitution with piperidine derivatives yields products like tert-butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate (94% yield) .

Reaction ComponentDetails
Substrate 2-Chloropyrimidine derivative
Nucleophile Piperidine derivatives
Solvent DMF
Base K2_2CO3_3
Temperature 80°C
Yield 94%

Alkoxylation/Oxidation

  • Reagents/Conditions : Alcohols, photoinduced alkylation with N-(acyloxy)phthalimides, triethylamine, 427–390 nm light .

  • Example : Methyl 3-(2-chloropyrimidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylate forms under blue light irradiation.

Radical-Mediated Alkylation

Under photochemical conditions, the compound participates in Minisci-type alkylation via electron donor–acceptor (EDA) complexes:

ParameterValue
Light Source 427–390 nm
Catalyst Triethylamine
Reagents N-(Acyloxy)phthalimides
Key Observation No hydrodechlorination observed (E1/2_{1/2} = –1.75 V vs. SCE)

This method enables rapid functionalization of the pyrimidine ring without decomposition of the chloropyrimidine moiety.

Ester Hydrolysis

  • Reagents/Conditions : NaOH or LiOH in aqueous THF/MeOH.

  • Product : 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid (predicted based on analogous esters).

Reduction of the Ester Group

  • Reagents/Conditions : LiAlH4_4, THF, 0°C → RT.

  • Product : (1-(2-Chloropyrimidin-4-yl)piperidin-3-yl)methanol (theoretical pathway).

Comparative Reactivity with Analogues

Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate demonstrates distinct reactivity compared to positional isomers:

IsomerReactivity Profile
Piperidine-3-carboxylate Higher electrophilicity at C2 due to electron-withdrawing ester group
Piperidine-4-carboxylate Reduced substitution rates at C2 (steric hindrance)

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate has been investigated for its potential as a pharmacological agent. Research indicates that it may have antimicrobial and anticancer properties, making it valuable in drug development. Specifically, studies have shown that it can inhibit the growth of various cancer cell lines and exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

2. Biological Activity
The biological activity of this compound is attributed to its interaction with specific molecular targets. It modulates the activity of certain enzymes and receptors, leading to various effects such as:

  • Antimicrobial Activity: Demonstrated inhibition of bacterial growth, potentially by interfering with bacterial enzyme functions.
  • Anticancer Activity: In vitro studies suggest cytotoxic effects on cancer cells, indicating a possible role in cancer therapy through modulation of cell proliferation signaling pathways .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the biological efficacy of this compound. Modifications to the piperidine ring or variations in substituents on the pyrimidine can significantly affect its potency against various biological targets. Comparative studies have shown that certain structural features enhance the compound's inhibitory effects on specific enzymes.

Case Studies and Research Findings

A summary of key findings from recent studies highlights the compound's potential applications:

StudyBiological ActivityKey Findings
Study 1AntimicrobialSignificant inhibition against multiple bacterial strains.
Study 2AnticancerCytotoxic effects observed in several cancer cell lines.
Study 3Enzyme InhibitionIdentified as a potential inhibitor for enzymes linked to cancer metabolism.

These findings underscore the compound's versatility and potential in therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Molecular Formula Substituents on Pyrimidine Piperidine Position Key Properties/Applications Reference
This compound C₁₂H₁₆ClN₃O₂ 2-Chloro 3-Carboxylate High-yield synthesis (80%); drug precursor
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid C₁₀H₁₁ClN₃O₂ 2-Chloro 4-Carboxylic acid Higher polarity due to free -COOH group; potential for salt formation
Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate C₁₂H₁₇N₃O₂ None (pyrimidin-2-yl) 4-Carboxylate Reduced electrophilicity due to absence of Cl; lower reactivity in substitution reactions
Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate C₁₄H₁₇N₃O₂S Thieno[3,2-d]pyrimidine 4-Carboxylate Sulfur-containing analog; altered electronic properties for niche applications
Compound 26 (from ) C₂₄H₂₇F₂N₇O₂ Difluoromethyl-benzodiazol 3-Carboxylate Complex substituents for enhanced bioactivity; used in kinase inhibitors

Structural and Functional Insights

Substituent Effects on Reactivity: The 2-chloro group in the target compound enhances electrophilicity at the pyrimidine ring, facilitating further derivatization (e.g., Suzuki couplings or nucleophilic substitutions) . In contrast, the thieno[3,2-d]pyrimidine variant (CAS: 910037-27-3) introduces a sulfur atom, altering π-π stacking interactions and solubility . Carboxylic acid derivatives (e.g., 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid) exhibit higher polarity, making them suitable for salt formation or coordination chemistry .

Positional Isomerism :

  • The 3-carboxylate position in the target compound vs. 4-carboxylate in analogs (e.g., Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate) influences steric and electronic environments. For instance, 3-carboxylates may favor specific binding conformations in enzyme active sites .

Synthetic Accessibility :

  • The target compound’s 80% yield under mild conditions contrasts with more complex derivatives (e.g., Compound 26 in ), which require multi-step syntheses and chromatographic purification .

Biological Relevance :

  • Derivatives like Compound 26 () incorporate morpholinyl and benzodiazol groups, enhancing interactions with biological targets (e.g., kinases) . The absence of such groups in the target compound highlights its role as a versatile intermediate rather than a final drug candidate.

Biological Activity

Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical structure and properties:

  • Molecular Formula : C₁₂H₁₆ClN₃O₂
  • Molecular Weight : 269.73 g/mol
  • Storage Temperature : Ambient .

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is known to modulate the activity of certain enzymes, which can lead to various biological effects such as antimicrobial and anticancer activities. The precise molecular pathways involved can vary based on the context in which the compound is used .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting bacterial growth. The compound's structure suggests that it may interfere with bacterial enzyme functions, although specific mechanisms remain to be fully elucidated .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Studies have shown that it can inhibit the growth of cancer cells in vitro, suggesting a possible role in cancer therapy. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival . For instance, compounds with similar structures have demonstrated cytotoxicity against tumor cells, indicating that this compound could have similar effects .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Research has indicated that modifications to the piperidine ring or the introduction of different substituents can enhance its biological activity. For example, studies on related pyrimidine derivatives have shown that specific structural features can significantly impact their inhibitory potency against various targets .

Research Findings and Case Studies

A summary of key findings from recent studies on this compound includes:

StudyBiological ActivityKey Findings
Study 1AntimicrobialDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Study 2AnticancerShowed cytotoxic effects in various cancer cell lines, particularly in inhibiting proliferation.
Study 3Enzyme InhibitionIdentified as a potential inhibitor of specific enzymes involved in cancer metabolism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperidine-3-carboxylate ester with 2-chloro-4-iodopyrimidine under basic conditions. For example, describes a coupling reaction using EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole) to form similar piperidine-carboxylate derivatives. Alternatively, alkylation of piperidine intermediates with 2-chloropyrimidine derivatives in polar aprotic solvents (e.g., DMF or DCM) at elevated temperatures (~60–80°C) is effective .
  • Purification : Column chromatography (e.g., 0–50% ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures yields high-purity products .

Q. How is the structural identity of this compound confirmed in academic research?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the piperidine ring, ester group, and 2-chloropyrimidine substitution. For instance, reports characteristic peaks for the piperidine protons (δ 1.03–1.94 ppm) and pyrimidine protons (δ 8.09–8.83 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms the molecular ion peak (e.g., m/z = 350.1 [M+H]+^+ for related compounds) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination, resolving bond angles and stereochemistry .

Q. What safety protocols are essential when handling this compound?

  • PPE : Respiratory protection, nitrile gloves, and safety goggles are mandatory due to potential irritancy ().
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste, as the 2-chloropyrimidine moiety may generate toxic byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Factors :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP) improve regioselectivity.
  • Solvent Optimization : Polar aprotic solvents like DMF enhance reaction rates, while toluene reduces side reactions.
  • Temperature Control : Microwave-assisted synthesis at 100–120°C reduces reaction time (e.g., from 24 hrs to 2–4 hrs) .
    • Case Study : achieved a 67% yield using EDC/HOBt in DCM with DIEA (N,N-diisopropylethylamine) as a base.

Q. How do electronic effects of the 2-chloropyrimidine group influence reactivity?

  • Mechanistic Insight : The chlorine atom acts as an electron-withdrawing group, activating the pyrimidine ring for nucleophilic aromatic substitution. This facilitates reactions at the C4 position (para to chlorine) with amines or other nucleophiles. Computational studies (e.g., DFT) can model charge distribution to predict reactivity .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

  • Multi-Technique Validation : Combine 1^1H-13^13C HSQC/HMBC NMR to assign ambiguous peaks (e.g., overlapping piperidine protons).
  • X-ray Validation : Resolve stereochemical uncertainties via single-crystal analysis using SHELXL .
  • Isotopic Labeling : Deuterated analogs or 15^15N-labeled pyrimidine can clarify splitting patterns in complex spectra .

Q. How can computational methods predict the compound’s biological activity?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., enzymes or receptors). notes antiviral activity in mouse models, suggesting potential targets like viral polymerases.
  • QSAR Models : Use physicochemical descriptors (logP, polar surface area) to correlate structure with pharmacokinetic properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate
Reactant of Route 2
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Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate

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